1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone
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Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a useful research compound. Its molecular formula is C22H25N7O3 and its molecular weight is 435.488. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activities
Compounds within this chemical family have been synthesized for their potential antibacterial and antifungal activities. For instance, new pyrazoline and pyrazole derivatives have been developed and evaluated for antimicrobial activity against common pathogens such as E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) (Hassan, 2013). This highlights the potential of such compounds in contributing to the development of new antimicrobial agents.
Antiviral Activity
Further, compounds in this chemical family have been explored for their antiviral activities. The synthesis and evaluation of nitroimidazole derivatives with substituted piperazinyl groups have been conducted, aiming to develop new non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activities (Al-Masoudi et al., 2007). This research underscores the potential of such molecules in the fight against viral infections, specifically HIV.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of such compounds form a significant area of research, focusing on developing novel synthetic routes and understanding the chemical properties of these molecules. Studies have detailed the synthesis of novel heterocyclic systems with anticipated biological activities via derivatives of pyridazin-3-one, highlighting the versatility of these compounds in generating biologically active molecules (Youssef et al., 2005). These synthetic endeavors are crucial for expanding the library of compounds available for biological and pharmacological evaluation.
Molecular Interactions and Structural Studies
Investigations into the molecular interactions and crystal structures of related compounds have been conducted to understand their potential binding mechanisms and structural characteristics. Studies such as those on the energetic multi-component molecular solids of tetrafluoroterephthalic acid with aza compounds have shown how strong hydrogen bonds and weak intermolecular interactions (C–H⋯F and C–H⋯O) play roles in the supramolecular assembly of these molecules (Wang et al., 2014). These findings can inform the design of compounds with desired physical and chemical properties for specific applications.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c1-22(2)12-16-4-3-5-17(21(16)32-22)31-13-20(30)28-10-8-27(9-11-28)18-6-7-19(26-25-18)29-15-23-14-24-29/h3-7,14-15H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQCAMSTQFFCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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